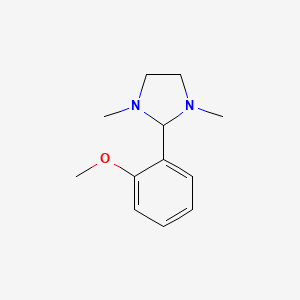
ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-
Vue d'ensemble
Description
ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- is an organic compound with the molecular formula C9H10N2O It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- typically involves the reaction of 3-amino-4-methylphenol with chloroacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the phenoxy group. The reaction is usually conducted in a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted phenoxyacetonitrile derivatives.
Applications De Recherche Scientifique
ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Amino-3-methylphenoxy)acetonitrile
- (3-Amino-4-chlorophenoxy)acetonitrile
- (3-Amino-4-methylphenoxy)propionitrile
Uniqueness
ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- is unique due to the specific positioning of the amino and methyl groups on the phenoxy ring, which influences its reactivity and interaction with other molecules. This structural arrangement can result in distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2-(3-amino-4-methylphenoxy)acetonitrile |
InChI |
InChI=1S/C9H10N2O/c1-7-2-3-8(6-9(7)11)12-5-4-10/h2-3,6H,5,11H2,1H3 |
Clé InChI |
JHIQNGHHTVAADT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OCC#N)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-hydroxy-5-[(phenylmethylene)amino]-](/img/structure/B8790506.png)












